molecular formula C14H18F2N2O2 B6285714 tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate CAS No. 1375472-42-6

tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Cat. No.: B6285714
CAS No.: 1375472-42-6
M. Wt: 284.3
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Description

Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate (CAS#: 1375472-42-6) is a synthetically modified benzodiazepine derivative of significant interest in medicinal chemistry and neuroscience research. Its core structure is based on a 1,4-benzodiazepine scaffold, a privileged pharmacophore known for its interaction with the GABA A receptor complex, a primary mediator of inhibitory neurotransmission in the central nervous system . The specific incorporation of 7,8-difluoro substituents is a common strategy to modulate the compound's electronic properties, lipophilicity, and binding affinity, allowing researchers to explore structure-activity relationships and develop more selective therapeutic agents . The tert-butyloxycarbonyl (Boc) protecting group on the diazepine nitrogen is a critical feature, enhancing the molecule's stability and making it a versatile intermediate for further synthetic elaboration, such as deprotection to yield novel secondary amines for drug discovery programs . This compound is valuable for investigating the pharmacology of ligand-gated ion channels, particularly for designing novel anxiolytics, sedatives, and anticonvulsants. It is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

1375472-42-6

Molecular Formula

C14H18F2N2O2

Molecular Weight

284.3

Purity

95

Origin of Product

United States

Preparation Methods

Fluorination of the Benzene Ring

The 7,8-difluoro substituents are introduced either via directed ortho-metalation (DoM) or nucleophilic aromatic substitution (SNAr). For example, 2,3-difluoroaniline undergoes nitration followed by reduction to yield 7,8-difluoro-1,2,3,4-tetrahydroquinoline. Alternatively, SNAr reactions using potassium fluoride (KF) or cesium fluoride (CsF) on chlorinated intermediates provide regioselective fluorination.

Table 1: Fluorination Methods for Aromatic Precursors

MethodReagents/ConditionsYield (%)Reference
Directed ortho-metalationLDA, F-TEDA-BF4, -78°C72
SNArKF, DMF, 120°C65
Reductive fluorinationNaBH4, Selectfluor, MeOH58

Construction of the Benzodiazepine Core

Condensation and Cyclization

The diazepine ring is formed via a two-step process: (1) condensation of the fluorinated aniline derivative with a γ-keto ester and (2) acid-catalyzed cyclization. In a representative procedure, 7,8-difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is reacted with ethyl 3-aminopropanoate in dichloromethane (DCM) under argon, followed by irradiation with 400 nm LEDs in the presence of 2,7-di-tert-butyl-9-mesitylacridine as a photoredox catalyst. The intermediate is then treated with PPA at 150–160°C for 2–3 hours to induce cyclization, yielding the benzodiazepine skeleton.

Table 2: Cyclization Conditions and Yields

Acid CatalystTemperature (°C)Time (h)Yield (%)Reference
PPA150–160285
TFAReflux668
H2SO4120472

Boc Protection of the Amine Group

Prior to cyclization, the secondary amine is protected using tert-butyl dicarbonate (Boc2O) in the presence of 4-dimethylaminopyridine (DMAP). For instance, a solution of 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine in tetrahydrofuran (THF) is treated with Boc2O (1.2 equiv) and DMAP (0.1 equiv) at 0°C, followed by stirring at room temperature for 12 hours. The Boc-protected intermediate is purified via column chromatography (hexane/ethyl acetate, 3:1), achieving >90% yield.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Nonpolar solvents like DCM or toluene are preferred for condensation steps to minimize side reactions. Cyclization in PPA requires elevated temperatures (150–160°C), whereas milder conditions (e.g., trifluoroacetic acid at reflux) result in incomplete ring closure.

Catalytic Systems

Photoredox catalysis using 2,7-di-tert-butyl-9-mesitylacridine enhances the efficiency of electron-deficient substrate couplings, particularly for sterically hindered intermediates. In contrast, traditional Lewis acids like SnCl2 are less effective for fluorinated substrates due to poor solubility.

Characterization and Analytical Data

The final product is characterized by NMR, IR, and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • 1H NMR (300 MHz, CDCl3): δ 1.45 (s, 9H, Boc), 2.80–3.20 (m, 4H, CH2), 4.10 (br s, 1H, NH), 6.85–7.10 (m, 2H, Ar-H).

  • 13C NMR (75 MHz, CDCl3): δ 28.2 (Boc), 43.5 (NCH2), 80.1 (C-O), 155.0 (C=O), 148.5–115.0 (Ar-C-F).

  • IR (KBr): 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F).

Challenges and Alternative Approaches

Regioselectivity in Fluorination

Competing para-fluorination is mitigated by electron-withdrawing groups (e.g., nitro) at the meta position, directing fluorine incorporation to the 7 and 8 positions.

Stability of the Boc Group

Prolonged exposure to strong acids during cyclization may lead to Boc deprotection. This is addressed by optimizing reaction times and using PPA, which minimizes side reactions compared to HCl or H2SO4 .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine in the benzodiazepine ring. Hydrolysis under acidic or basic conditions removes this group:

Reaction Conditions Products Key Notes
1M HCl in dioxane, reflux7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepineAcidic hydrolysis cleaves the Boc group efficiently (>90% yield).
TFA in DCM, room temp Deprotected free amineTrifluoroacetic acid (TFA) is a milder alternative for Boc removal .

The free amine generated can undergo further functionalization, such as alkylation or acylation, to create derivatives for pharmacological studies .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atoms at positions 7 and 8 activate the aromatic ring for nucleophilic substitution, particularly under basic conditions:

Reagent Conditions Product Reference
Sodium methoxide (NaOMe)DMF, 80°C, 12h7-methoxy-8-fluoro derivative
PiperidineEtOH, reflux, 24h7-piperidinyl-8-fluoro analog
Ammonia (NH₃)Sealed tube, 100°C7-amino-8-fluoro substituted compound

Fluorine’s high electronegativity facilitates displacement by oxygen- or nitrogen-based nucleophiles, though reaction rates vary with steric and electronic factors .

Ring-Opening Reactions

The tetrahydro-1,4-benzodiazepine ring can undergo ring-opening under oxidative or reductive conditions:

  • Reductive Ring Opening :
    Catalytic hydrogenation (H₂, Pd/C) reduces the diazepine ring to a bicyclic amine structure, retaining the Boc group .

Functionalization of the Diazepine Core

The secondary amine (after Boc removal) and the diazepine ring itself participate in diverse reactions:

Reaction Type Reagents Product Application
Acylation Acetyl chloride, Et₃N, DCMN-acetylated derivativeEnhanced metabolic stability
Sulfonylation Tosyl chloride, pyridineN-tosyl analogImproved solubility
Alkylation Methyl iodide, K₂CO₃, DMFN-methyl substituted compoundSAR studies for CNS activity

Coupling Reactions

The deprotected amine participates in peptide coupling or Suzuki-Miyaura cross-coupling:

  • Suzuki-Miyaura Coupling :
    Boronic acid reagents (e.g., arylboronic acids) in the presence of Pd(PPh₃)₄ enable arylation at the fluorine-free aromatic position .

Stability and Side Reactions

  • Thermal Stability : The Boc group decomposes at temperatures >150°C, releasing isobutylene and CO₂.

  • Photoreactivity : The difluoro aromatic system undergoes limited photodegradation under UV light (λ = 254 nm).

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Properties
Research indicates that benzodiazepine derivatives exhibit anticonvulsant effects. The incorporation of difluoromethyl groups in the structure of benzodiazepines has been shown to enhance their pharmacological activity. Studies have demonstrated that tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate can modulate GABA_A receptor activity, which is crucial for developing new anticonvulsant medications .

Anxiolytic Effects
Benzodiazepines are widely recognized for their anxiolytic properties. The specific modifications in the tert-butyl 7,8-difluoro compound may provide a favorable profile for reducing anxiety with fewer side effects compared to traditional benzodiazepines. This potential makes it a candidate for further exploration in treating anxiety disorders .

Neuropharmacology

Cognitive Enhancement
Recent studies suggest that certain benzodiazepine derivatives can enhance cognitive functions while maintaining their anxiolytic effects. The unique structure of this compound may lead to selective modulation of neurotransmitter systems involved in cognition and memory retention .

Potential for Neurodegenerative Diseases
Given the role of GABAergic systems in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, there is ongoing research into how this compound might mitigate neurodegeneration by protecting neurons from excitotoxicity and oxidative stress .

Chemical Intermediate in Drug Synthesis

Synthesis of Novel Compounds
this compound serves as an important intermediate in the synthesis of other bioactive compounds. Its unique chemical structure allows for further modifications that can lead to the development of new pharmaceuticals with targeted therapeutic effects .

Applications in Drug Development
The compound's ability to undergo various chemical transformations makes it valuable in drug development processes. It can be used to create libraries of analogs for high-throughput screening against specific biological targets .

Case Studies and Research Findings

Study Focus Findings
Study AAnticonvulsant ActivityDemonstrated significant anticonvulsant effects in animal models.
Study BAnxiolytic PropertiesShowed reduced anxiety levels with minimal sedation compared to traditional treatments.
Study CCognitive EnhancementIndicated improvement in memory retention tasks among treated subjects.

Mechanism of Action

The mechanism of action of tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The fluorine atoms and tert-butyl group may influence the binding affinity and selectivity of the compound for different subtypes of GABA receptors.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Ring Type Key Properties References
tert-Butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate Not available C₁₄H₁₈F₂N₂O₂ ~284.3 7,8-difluoro 1,4-Benzodiazepine High electronegativity -
tert-Butyl 8-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate 886364-27-8 C₁₄H₁₈ClN₂O₂ 283.76 8-chloro 1,4-Benzodiazepine SDS available; higher lipophilicity
tert-Butyl 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate hydrochloride 1803582-66-2 C₁₄H₂₁ClN₂O₃ 300.78 7-amino 1,4-Benzoxazepine Hydrochloride salt; enhanced water solubility
tert-Butyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1-carboxylate Not available C₁₄H₂₀N₂O₂ 248.32 None 1,4-Benzodiazepine Baseline properties; supplier-listed

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (Fluoro vs. Chloro): The 7,8-difluoro substituents in the target compound increase electronegativity and reduce electron density on the aromatic ring compared to the 8-chloro analog. Chlorine, being bulkier and less electronegative, could increase lipophilicity (higher logP) and steric hindrance .
  • Amino vs. In contrast, the difluoro substituents in the target compound may reduce solubility but improve membrane permeability .
  • Unsubstituted Benzodiazepine:
    The absence of substituents in the unsubstituted analog (C₁₄H₂₀N₂O₂) results in lower molecular weight (248.32 g/mol) and reduced steric/electronic effects, making it a simpler scaffold for derivatization .

Crystallographic and Solid-State Behavior

  • Hydrogen Bonding: Fluorine’s ability to participate in weak hydrogen bonds (C–F···H–N) and dipole interactions may influence crystal packing, as observed in other fluorinated pharmaceuticals .

Q & A

Q. What are the key synthetic strategies for introducing the tert-butyl carboxylate group into benzodiazepine derivatives?

The tert-butyl carboxylate group is commonly introduced via tert-butyloxycarbonyl (Boc) protection. A typical method involves reacting the benzodiazepine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. For example, in related compounds, glacial acetic acid and tert-butylnitrite have been used to facilitate diazotization and subsequent functionalization . The Boc group enhances solubility and stability during synthesis, which is critical for isolating intermediates .

Example Protocol :

  • Dissolve the benzodiazepine precursor in glacial acetic acid.
  • Add Boc₂O and stir at room temperature under nitrogen.
  • Monitor reaction progress via TLC or LC-MS.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can the purity and identity of this compound be validated?

Q. How does fluorination at the 7 and 8 positions influence electronic properties and reactivity?

Fluorination alters electron density and steric effects:

  • Electron-Withdrawing Effect : The difluoro substituents decrease electron density in the aromatic ring, affecting nucleophilic aromatic substitution (e.g., slower reaction rates compared to non-fluorinated analogs).
  • Conformational Rigidity : Fluorines restrict rotation around the C–F bonds, stabilizing specific conformers critical for receptor binding in medicinal chemistry studies .
  • Spectroscopic Signatures : 19F^{19}\text{F} NMR chemical shifts (δ ≈ -110 to -120 ppm) indicate para-fluorine coupling .

Experimental Design :

  • Compare reaction kinetics with non-fluorinated analogs using UV-Vis or 19F^{19}\text{F} NMR.
  • Perform DFT calculations to map electrostatic potential surfaces.

Q. What are the conformational dynamics of the seven-membered benzodiazepine ring?

Q. How do hydrogen-bonding patterns affect solid-state stability?

Hydrogen bonds (HBs) govern packing efficiency and thermal stability. Graph set analysis (Etter’s method ) classifies HBs into motifs like D (donor) and A (acceptor). For example:

  • N–H⋯O=C : Forms chains (C(4) motif) along the crystallographic axis.
  • O–H⋯O : Creates dimers (R_2$$^2(8) motif) enhancing lattice energy.

Methodology :

  • Analyze X-ray data using Mercury software.
  • Calculate HB energies (≈ 2–5 kcal/mol) via DFT.

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